4-Chloro-2-hydroxybenzonitrile

Overview

Description

4-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da . The compound appears as a white to pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table . The 2-hydroxyarylaldoxime formed is then dehydrated .Molecular Structure Analysis

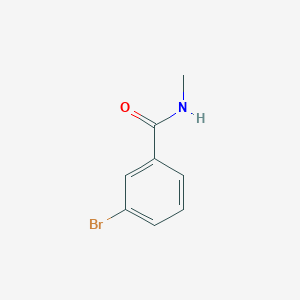

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It can also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .Physical And Chemical Properties Analysis

This compound has a boiling point of 275.5±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 120.4±23.2 °C . It has a molar refractivity of 37.7±0.4 cm3 .Scientific Research Applications

Novel Compounds Synthesis and Cancer Research

A study elaborated on the synthesis of a new family of Iron(II)-Cyclopentadienyl compounds, showing potent activity against colorectal and triple-negative breast cancer cells. These compounds, which include variants such as 4-hydroxybenzonitrile, demonstrate significant cytotoxicity in cancer cell lines, suggesting a promising avenue for therapeutic development (Pilon et al., 2020).

Radiofluorination and Radiopharmaceuticals

Research highlighted the utility of nitrile oxide cycloadditions for easy access to radiofluorinated compounds, including 4-fluorobenzonitrile derivatives. This method facilitates the preparation of low-molecular-weight radiopharmaceuticals and labeling of sensitive biopolymers, expanding the toolkit for medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Vibrational Spectroscopy Analysis

A vibrational analysis of 4-chloro-3-nitrobenzonitrile, closely related to 4-Chloro-2-hydroxybenzonitrile, was conducted using quantum chemical calculations. This study provides insights into the molecular structure and dynamics of such compounds, supporting their characterization in material science and chemical engineering applications (Sert et al., 2013).

Analytical and Environmental Applications

The electrochemical grafting of TiO2-based photo-anodes with nitrobenzene radicals, generated from compounds like 4-nitrobenzonitrile, was demonstrated to improve the performance of dye-sensitized solar cells. This approach highlights the potential of this compound derivatives in enhancing renewable energy technologies (Lund et al., 2015).

Soil Remediation and Environmental Degradation

A study on Desulfitobacterium chlororespirans showed its capability to dehalogenate herbicides, including derivatives of 4-hydroxybenzonitrile. This research offers valuable insights into bioremediation strategies for environmental cleanup, demonstrating the microorganism's ability to transform harmful pesticides into less toxic compounds (Cupples et al., 2005).

Safety and Hazards

4-Chloro-2-hydroxybenzonitrile is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific context of its use .

Mode of Action

It is known to participate in suzuki-miyaura coupling reactions, which are commonly used in organic chemistry to form carbon-carbon bonds .

Biochemical Pathways

As a participant in suzuki-miyaura coupling reactions, it contributes to the formation of biaryl compounds, which are prevalent in various biochemical pathways .

Result of Action

Its role in the synthesis of 6-aminophenanthridines and other compounds suggests that it contributes to the structural diversity and complexity of these molecules .

Action Environment

Like many chemical reactions, factors such as temperature, ph, and solvent can potentially influence its reactivity and the outcomes of its use in synthesis .

properties

IUPAC Name |

4-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUWKRUWTDAYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392519 | |

| Record name | 4-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30818-28-1 | |

| Record name | 4-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.